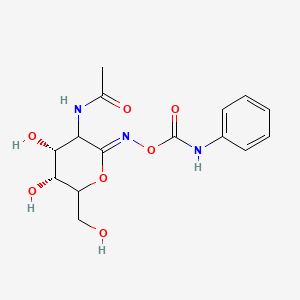

Galacto-PUGNAc

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Galacto-PUGNAc: is a highly selective inhibitor for β-hexosaminidases HEXA and HEXB. It is also known as 2-(Acetylamino)-2-deoxy-N-[(phenylamino)carbonyl]oxy-D-galactonimidic Acid δ-Lactone. This compound is derived from galactose and is present in the cell walls of various organisms, including humans. It has demonstrated effects on cell proliferation, differentiation, and migration .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Galacto-PUGNAc involves several steps. One of the improved routes includes the following steps :

Starting Material: The synthesis begins with D-galactose.

Acetylation: The hydroxyl groups of D-galactose are protected by acetylation.

Formation of Galactonimidic Acid: The protected galactose is then converted to galactonimidic acid.

Coupling Reaction: The galactonimidic acid is coupled with phenyl isocyanate to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes:

Enzymatic Conversion: Using β-galactosidase for the enzymatic conversion of lactose to galactose.

Purification: High-purity this compound is obtained by removing unwanted by-products through chromatography or other purification techniques.

化学反应分析

Types of Reactions: Galacto-PUGNAc undergoes several types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to release galactose and other by-products.

Transglycosylation: It can participate in transglycosylation reactions to form galacto-oligosaccharides.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

Transglycosylation: Requires β-galactosidase enzyme and lactose as a substrate.

Major Products:

Hydrolysis Products: Galactose and other monosaccharides.

Transglycosylation Products: Galacto-oligosaccharides.

科学研究应用

Galacto-PUGNAc has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in the synthesis of complex carbohydrates and glycosides.

Biology: Studied for its role in cell proliferation, differentiation, and migration.

Industry: Used in the production of prebiotic ingredients and functional foods.

作用机制

Galacto-PUGNAc exerts its effects by inhibiting β-hexosaminidases HEXA and HEXB. These enzymes are involved in the hydrolysis of glycosidic bonds in glycoproteins and glycolipids. By inhibiting these enzymes, this compound modulates the degradation of glycosides, influencing various cellular processes such as cell recognition, adhesion, and communication .

相似化合物的比较

(Z)-PUGNAc: An O-GlcNAcase inhibitor that undergoes Beckmann rearrangement to promote insulin resistance in adipocytes.

Gal-NAG-thiazoline: Another inhibitor of β-hexosaminidases that modulates levels of gangliosides in neuroblastoma cells.

Uniqueness: Galacto-PUGNAc is unique due to its high selectivity for β-hexosaminidases HEXA and HEXB, making it a valuable tool for studying the biological functions of these enzymes and their role in various diseases .

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing Galacto-PUGNAc with high purity and yield?

- Methodological Answer : Synthesis typically involves halogenation of hexose derivatives under controlled anhydrous conditions to preserve reactive carbonyl groups. Key steps include purification via reverse-phase HPLC (≥95% purity) and characterization by NMR (e.g., 1H, 13C) and high-resolution mass spectrometry (HRMS). Reaction kinetics should be monitored using fluorogenic glycosidase substrates to confirm selectivity for hydroxyl nucleophiles .

Q. Which analytical techniques are critical for characterizing this compound's stereochemical configuration and stability?

- Methodological Answer : X-ray crystallography and circular dichroism (CD) spectroscopy are essential for resolving stereochemistry. Stability assays under varying pH (4.0–7.4) and temperature (4–37°C) should be conducted, with degradation products analyzed via LC-MS. Computational modeling (e.g., DFT calculations) can predict reactive intermediates and validate experimental data .

Q. How does this compound selectively inhibit glycoside hydrolases compared to other O-GlcNAcase inhibitors?

- Methodological Answer : Competitive inhibition assays (e.g., IC50 determination) using recombinant enzymes (e.g., human O-GlcNAcase) and fluorogenic substrates (e.g., 4-methylumbelliferyl-GlcNAc) are standard. Compare inhibition kinetics (Ki) with PUGNAc analogs to assess selectivity. Structural analysis (e.g., co-crystallization) can reveal halogen-substituent interactions with active-site residues .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzyme inhibition data between different in vitro assays for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer ionic strength, substrate concentration). Conduct cross-validation using orthogonal methods (e.g., isothermal titration calorimetry vs. fluorometric assays). Perform statistical meta-analysis of published data to identify confounding variables (e.g., enzyme isoforms, post-translational modifications) .

Q. What experimental strategies address discrepancies between in vitro enzyme inhibition and in vivo metabolic effects of this compound?

- Methodological Answer : Use tissue-specific knockout models (e.g., liver or neuronal O-GlcNAcase KO mice) to isolate target effects. Combine metabolomics (LC-MS) and transcriptomics (RNA-seq) to map off-target pathways. Dose-response studies with pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) can clarify bioavailability limitations .

Q. How to design experiments to study this compound's cell permeability and subcellular localization in live-cell systems?

- Methodological Answer : Fluorescently tagged analogs (e.g., BODIPY-conjugated this compound) enable real-time tracking via confocal microscopy. Pair with organelle-specific dyes (e.g., Lysotracker for lysosomes) and inhibitors of efflux pumps (e.g., verapamil) to assess transport mechanisms. Quantify intracellular concentrations using LC-MS/MS .

Q. What are the best practices for documenting experimental parameters when studying this compound's reactivity in complex biological matrices?

- Methodological Answer : Follow FAIR data principles:

- Metadata : Record pH, temperature, and co-solvents (e.g., DMSO concentration).

- Controls : Include vehicle-only and enzyme-inactivated samples.

- Reproducibility : Use triplicate technical replicates and independent biological replicates.

Publish raw data (e.g., chromatograms, spectra) in supplementary materials to enable independent validation .

Q. How can researchers integrate this compound's biochemical data with multi-omics datasets to predict systemic effects?

- Methodological Answer : Apply pathway enrichment analysis (e.g., KEGG, Reactome) to link enzyme inhibition profiles with transcriptomic/metabolomic changes. Use machine learning (e.g., random forests) to prioritize nodes in interaction networks. Validate predictions via CRISPR/Cas9-mediated gene silencing .

Q. How to validate target engagement of this compound in cellular models without perturbing endogenous O-GlcNAc cycling?

- Methodological Answer : Employ click chemistry probes (e.g., azido-Galacto-PUGNAc) for selective pull-down assays. Combine with SILAC (stable isotope labeling by amino acids in cell culture) to quantify target occupancy. Use O-GlcNAc-specific antibodies (e.g., CTD110.6) to monitor downstream modifications .

Q. What methodologies assess off-target effects of this compound in complex biological systems?

- Methodological Answer : Conduct kinome-wide profiling (e.g., KinomeScan) to exclude kinase inhibition. Use thermal shift assays (TSA) to screen for non-specific protein binding. Apply CRISPR-based genome-wide screens to identify synthetic lethal interactions .

Q. Key Considerations for Data Interpretation

- Contradiction Analysis : When conflicting data emerge, apply sensitivity analyses (e.g., Monte Carlo simulations) to quantify uncertainty. Cross-reference with structural analogs (e.g., Thiamet-G) to identify conserved mechanisms .

- Ethical Reporting : Disclose all negative results and assay limitations (e.g., solubility, stability) to avoid publication bias. Follow journal guidelines for supplementary data archiving .

属性

CAS 编号 |

1145878-98-3 |

|---|---|

分子式 |

C15H19N3O7 |

分子量 |

353.33 g/mol |

IUPAC 名称 |

[(E)-[(4R,5R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate |

InChI |

InChI=1S/C15H19N3O7/c1-8(20)16-11-13(22)12(21)10(7-19)24-14(11)18-25-15(23)17-9-5-3-2-4-6-9/h2-6,10-13,19,21-22H,7H2,1H3,(H,16,20)(H,17,23)/b18-14+/t10?,11?,12-,13+/m0/s1 |

InChI 键 |

PBLNJFVQMUMOJY-YGZBINAOSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O |

手性 SMILES |

CC(=O)NC\1[C@H]([C@H](C(O/C1=N/OC(=O)NC2=CC=CC=C2)CO)O)O |

规范 SMILES |

CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O |

同义词 |

2-(Acetylamino)-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-D-galactonimidic Acid δ-Lactone; Gal-PUGNAc; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。